2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride
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Overview
Description
2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]isothiazol-3(2H)-one core, substituted with a 4-ethylpiperazin-1-yl group and a 3-oxopropyl chain, and is stabilized as a hydrochloride salt.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . By disrupting this process, the compound can effectively halt cell division.
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle , particularly the transition from the G2 phase to the M phase . This results in cell cycle arrest at the sub-G1 and G2/M phase , preventing the cell from dividing and leading to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’sdrug-like properties are suggested by in silico studies
Result of Action
The compound’s action results in the induction of apoptosis in cells . This is evidenced by various biological studies, including acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays . The compound also inhibits colony formation in cells in a concentration-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the benzo[d]isothiazol-3(2H)-one core, followed by the introduction of the 3-oxopropyl group through a Friedel-Crafts acylation reaction. The 4-ethylpiperazin-1-yl group can be introduced via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it useful in the study of biochemical pathways or as a potential therapeutic agent.
Medicine: Its structure suggests potential pharmacological properties, which could be explored for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, 2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine ring and a benzo[d]isothiazol-3(2H)-one core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S.ClH/c1-2-17-9-11-18(12-10-17)15(20)7-8-19-16(21)13-5-3-4-6-14(13)24(19,22)23;/h3-6H,2,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQXEYWQSFDHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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